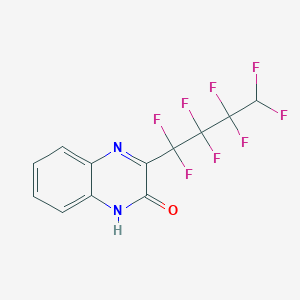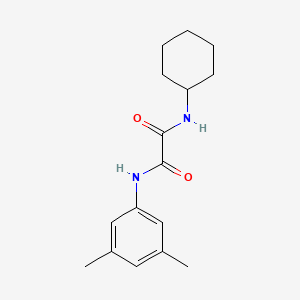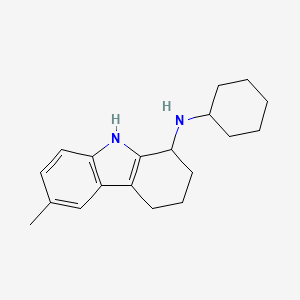
2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- is a fluorinated derivative of quinoxalinone. This compound is of interest due to its unique chemical properties, which include high thermal stability and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- typically involves the reaction of quinoxalinone with 1,1,2,2,3,3,4,4-octafluorobutyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxalinone derivatives.
Applications De Recherche Scientifique
2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as hydrophobic coatings and high-performance polymers.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The fluorinated butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)
- 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3-hexafluoropropyl)
- 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4,5,5-decafluoropentyl)
Uniqueness
Compared to similar compounds, 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- stands out due to its optimal balance of fluorination, which provides a unique combination of hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring durable and water-repellent materials.
Propriétés
IUPAC Name |
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQZPRALIVDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367525 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89995-29-9 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)

![METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE](/img/structure/B5133521.png)



![3-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}-3-PHENYLPROPANOIC ACID](/img/structure/B5133541.png)
![1-[2-[4-(2-Ethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B5133546.png)
![5-(2,5-dimethylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5133549.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)

![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)
